

physical and chemical properties of 3-(3-Bromophenyl)-1,2-oxazol-5-ol

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Compound of Interest

Compound Name: 3-(3-Bromophenyl)-1,2-oxazol-5-ol

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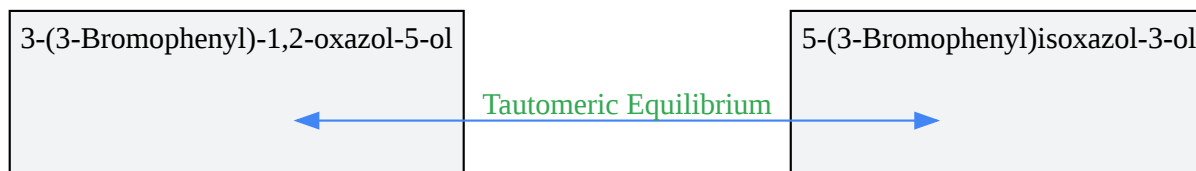
Technical Guide: 3-(3-Bromophenyl)-1,2-oxazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical and chemical properties of **3-(3-Bromophenyl)-1,2-oxazol-5-ol**. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with information on closely related analogues to offer a predictive profile. It also outlines a plausible synthetic route based on established isoxazole synthesis methodologies.

Chemical Identity and Tautomerism

3-(3-Bromophenyl)-1,2-oxazol-5-ol is a heterocyclic compound featuring a bromophenyl substituent on an isoxazolone core. It is important to note that this compound exists in tautomeric equilibrium with 5-(3-bromophenyl)isoxazol-3-ol. This equilibrium is a characteristic feature of 5-hydroxyisoxazoles and can influence the compound's reactivity and biological activity. The IUPAC name for the more stable tautomer is 5-(3-bromophenyl)-1,2-oxazol-3-one. [1] For the purpose of this guide, we will refer to the compound as **3-(3-Bromophenyl)-1,2-oxazol-5-ol**, while acknowledging its tautomeric nature.



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Caption: Tautomeric equilibrium of **3-(3-Bromophenyl)-1,2-oxazol-5-ol**.

Physical and Chemical Properties

At present, experimentally determined physical and chemical properties for **3-(3-Bromophenyl)-1,2-oxazol-5-ol** are not readily available in the public domain. The following tables summarize the computed properties sourced from the PubChem database for its tautomer, 5-(3-Bromophenyl)isoxazol-3-ol.[1]

Calculated Physical Properties

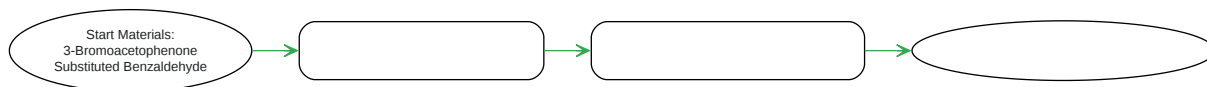
Property	Value	Source
Molecular Weight	240.05 g/mol	PubChem[1]
Exact Mass	238.95819 Da	PubChem[1]
Monoisotopic Mass	238.95819 Da	PubChem[1]
Topological Polar Surface Area	38.3 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem[1]
Complexity	252	PubChem[1]

Calculated Chemical Properties

Property	Value	Source
XLogP3	2.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Proposed Synthesis Protocol

While a specific, validated synthesis protocol for **3-(3-Bromophenyl)-1,2-oxazol-5-ol** is not published, a plausible route can be devised based on the well-established synthesis of isoxazole derivatives from chalcones. The following is a hypothetical, multi-step protocol.



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Caption: Proposed synthesis workflow for **3-(3-Bromophenyl)-1,2-oxazol-5-ol**.

Step 1: Synthesis of 1-(3-Bromophenyl)-3-aryl-prop-2-en-1-one (Chalcone)

This step involves a Claisen-Schmidt condensation between 3-bromoacetophenone and an appropriate aromatic aldehyde.

Materials:

- 3-Bromoacetophenone (1.0 eq)
- Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
- Sodium hydroxide (NaOH)

- Ethanol
- Water
- Hydrochloric acid (HCl), dilute

Procedure:

- Dissolve 3-bromoacetophenone and the aromatic aldehyde in ethanol in a flask equipped with a magnetic stirrer.
- Cool the mixture in an ice bath.
- Slowly add an aqueous solution of NaOH dropwise to the stirred mixture.
- Allow the reaction to stir at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, acidify the reaction mixture with dilute HCl and pour it over crushed ice.
- Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of 3-(3-Bromophenyl)-5-aryl-isoxazole

This step involves the cyclization of the chalcone with hydroxylamine hydrochloride.

Materials:

- 1-(3-Bromophenyl)-3-aryl-prop-2-en-1-one (from Step 1) (1.0 eq)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) (1.2 eq)
- Anhydrous sodium acetate
- Glacial acetic acid

- Ethanol

Procedure:

- Dissolve the chalcone in ethanol in a round-bottom flask.
- In a separate beaker, dissolve hydroxylamine hydrochloride and anhydrous sodium acetate in a minimal amount of hot glacial acetic acid.
- Add the hydroxylamine solution to the chalcone solution.
- Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
- After completion, concentrate the reaction mixture under reduced pressure.
- Pour the concentrated residue onto crushed ice and neutralize with a solution of NaOH.
- Collect the precipitated solid by filtration, wash thoroughly with water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

Spectral Data (Predicted)

No experimental spectral data (NMR, IR, Mass Spectrometry) for **3-(3-Bromophenyl)-1,2-oxazol-5-ol** has been published. For researchers synthesizing this compound, the following are expected characteristic signals based on its structure:

- ^1H NMR: Aromatic protons of the bromophenyl group would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton on the isoxazole ring would likely appear as a singlet. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
- ^{13}C NMR: Signals corresponding to the carbons of the bromophenyl ring and the isoxazole ring would be observed. The carbon bearing the bromine atom would be in the range of δ 120-125 ppm. The carbonyl carbon of the isoxazolone tautomer would be significantly downfield.

- IR Spectroscopy: A broad O-H stretching band would be expected for the hydroxyl group. A C=O stretching frequency would be prominent for the isoxazolone tautomer. C=N and C=C stretching vibrations of the aromatic and heterocyclic rings would also be present.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.05 g/mol), with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately a 1:1 ratio).

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the involvement of **3-(3-Bromophenyl)-1,2-oxazol-5-ol** in any specific signaling pathways or demonstrating any particular biological activity. The isoxazole scaffold is present in numerous biologically active compounds, suggesting that this molecule could be a candidate for screening in various drug discovery programs.

Conclusion

3-(3-Bromophenyl)-1,2-oxazol-5-ol is a compound with limited available experimental data. This guide provides a summary of its computed properties and a plausible synthetic route to aid researchers interested in its synthesis and further investigation. The tautomeric nature of the 5-hydroxyisoxazole core is a key chemical feature that should be considered in any future studies. Further experimental work is required to fully characterize its physical, chemical, and biological properties.

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References

- 1. 5-(3-Bromophenyl)isoxazol-3-ol | C₉H₆BrNO₂ | CID 57438414 - PubChem [pubchem.ncbi.nlm.nih.gov]
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